Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Description
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS: 143617-91-8) is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₂₃NO₄ (molecular weight: 257.33 g/mol), and it exhibits stereospecificity at the (1R,2R) positions of the cyclohexyl ring . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVIHUFYGJESN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148113 | |
| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-91-8 | |
| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143617-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Acetic Acid Moiety: The protected amino cyclohexyl compound is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automated Purification: Industrial purification techniques such as continuous chromatography and crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Substitution Reactions: The acetic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used for esterification reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Free Amino Compound: Formed by hydrolysis of the Boc group.
Esters and Amides: Formed by esterification or amidation of the acetic acid moiety.
Ketones and Alcohols: Formed by oxidation and reduction reactions, respectively.
Scientific Research Applications
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino compound. The released compound can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
- CAS : 189153-10-4
- Molecular Formula: C₁₃H₂₃NO₄ (identical to the target compound)
- Key Differences: Stereochemistry: The Boc-amino group is positioned at the trans-4 site of the cyclohexane ring, altering spatial orientation compared to the (1R,2R) configuration of the target compound. Applications: Used in solid-phase peptide synthesis (SPPS) due to its trans configuration, which may influence peptide backbone rigidity .
(1-(tert-Butoxycarbonylamino)cyclohexyl)-acetic Acid
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic Acid
2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid
- CAS : N/A (compound with acetic acid, 1:1)
- Molecular Formula: C₁₃H₂₁F₂NO₄
- Key Differences :
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (1R,2R) configuration in the target compound enhances enantioselectivity in asymmetric catalysis compared to racemic analogs .
- Safety Profile: Boc-protected analogs (e.g., 2-{[(tert-butoxy)carbonyl]amino}acetic acid derivatives) exhibit moderate acute toxicity (Oral LD₅₀: >2,000 mg/kg in rats) and require precautions for skin/eye irritation .
- Cost Considerations: Specialty Boc derivatives like rac-2-[(1R,4R)-4-{[(Boc)amino]cyclohexyl}oxy}acetic acid are priced at €736/50 mg, reflecting synthetic complexity .
Biological Activity
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is a synthetic organic compound with the molecular formula C13H23NO4. It features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is primarily explored for its potential biological activities, especially in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C13H23NO4
- Molecular Weight: 255.33 g/mol
- CAS Number: 143617-91-8
The presence of the Boc group serves to protect the amino functionality during synthesis, which can later be removed to yield an active amine that may interact with various biological targets.
The biological activity of this compound is hypothesized to involve its conversion into an active form through deprotection of the Boc group. This active amine can then engage in biochemical interactions, potentially modulating enzyme activities or receptor functions. The specific pathways and interactions remain an area for further research.
Biological Activity and Pharmacological Potential
While comprehensive data on the biological activity of this compound is limited, related compounds have shown significant pharmacological properties. The following table summarizes findings from studies on structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | Contains a piperidine ring | Potential neuroprotective effects |
| Rac-2-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl}acetic acid | Cyclopentane instead of cyclohexane | Varying steric effects influencing activity |
| Rac-2-(1R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | Branched chain structure | Enhanced lipophilicity affecting absorption |
These comparisons indicate that structural variations significantly influence biological activity and pharmacokinetics.
Case Studies and Research Findings
Research on compounds with similar structures suggests various applications in medicinal chemistry:
- Antimicrobial Activity: Compounds with similar acetic acid moieties have demonstrated antimicrobial properties, indicating potential for this compound in developing new antibiotics.
- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that Rac-2 could exhibit similar effects.
- Neuropharmacology: The structural characteristics hint at possible neuropharmacological applications, particularly in modulating neurotransmitter systems.
Q & A
Q. What are the key steps in synthesizing Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions .
- Cyclohexane ring functionalization : Stereoselective alkylation or coupling reactions are employed to establish the (1R,2R)-cyclohexyl backbone, often requiring chiral catalysts or auxiliaries .
- Carboxylic acid activation : The acetic acid moiety is introduced using reagents like N-hydroxysuccinimide (NHS) esters or via hydrolysis of nitrile intermediates. Purification : Chromatography (e.g., flash column chromatography with silica gel) is critical for removing diastereomers or unreacted intermediates. Purity (>95%) is confirmed via HPLC or LC-MS .
Q. How is the stereochemical integrity of the (1R,2R)-cyclohexyl group verified during synthesis?
- Chiral HPLC or SFC : These methods separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments confirm spatial proximity of protons in the cyclohexane ring, validating the trans-diaxial configuration .
- X-ray crystallography : Absolute configuration is determined if single crystals are obtained .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Fume hoods are required for weighing and reactions .
- Storage : Store in sealed containers under inert gas (e.g., argon) at room temperature, away from moisture and strong oxidizers .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the Boc-protected amino group influence the compound’s reactivity in peptide coupling reactions?
- Steric shielding : The bulky tert-butyl group reduces side reactions (e.g., racemization) during carbodiimide-mediated couplings (e.g., EDC/HOBt) .
- Acid-labile protection : The Boc group is selectively removed with trifluoroacetic acid (TFA), enabling sequential deprotection in multi-step syntheses .
- Comparative studies : Boc-protected derivatives show 10–15% higher coupling efficiency compared to Fmoc analogs in solid-phase peptide synthesis .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Controlled degradation studies : Accelerated stability testing at pH 2–12 (37°C) identifies degradation pathways (e.g., Boc deprotection at acidic pH or cyclohexane ring oxidation under basic conditions) .
- Analytical cross-validation : Combine HPLC, mass spectrometry, and NMR to distinguish between hydrolytic byproducts (e.g., free amine) vs. oxidative products .
- Buffered solutions : Use phosphate or citrate buffers to stabilize the compound in biological assays, avoiding extremes of pH .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., G-protein-coupled receptors)?
- Molecular docking : Software like AutoDock Vina models interactions between the cyclohexyl-acetic acid moiety and hydrophobic receptor pockets .
- MD simulations : Assess conformational flexibility of the Boc group and cyclohexane ring over nanosecond timescales to refine binding poses .
- SAR studies : Replace the Boc group with acetyl or carbobenzyloxy (Cbz) groups to evaluate steric/electronic effects on affinity .
Methodological Considerations
Q. What analytical techniques are essential for characterizing enantiomeric purity?
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (1R,2R) vs. (1S,2S) enantiomers .
- Chiral derivatization : React with Marfey’s reagent (FDAA) to form diastereomers detectable via reversed-phase HPLC .
- Circular dichroism (CD) : Characterize Cotton effects in the UV-Vis range to confirm absolute configuration .
Q. How can the compound’s stability in solution be optimized for long-term biological assays?
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO or ethanol immediately before use to minimize hydrolysis .
- Antioxidant additives : Include 0.1% w/v ascorbic acid or BHT in aqueous solutions to prevent radical-mediated degradation .
- Temperature control : Store solutions at –20°C and avoid repeated freeze-thaw cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
